Methyl-1-isocyano-1-cyclopentancarboxyalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopentane derivatives is a topic of interest in several studies. For instance, the scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate are described, highlighting the importance of stereochemistry in the synthesis of cyclopentane derivatives . Additionally, the synthesis of enantiopure methyl cyclopentanecarboxylates from nitrohexofuranoses through intramolecular cyclization to 2-oxabicyclo[2.2.1]heptane derivatives is discussed, demonstrating a novel strategy for constructing the cyclopentane ring .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their reactivity and stability. The structure of the 1-methylcyclopentyl cation, a related species, was investigated using NMR spectroscopy, providing insights into the electronic environment of the cyclopentane ring . The configuration of substituents on the cyclopentane ring, as seen in the synthesis of enantiopure derivatives, is also critical for the biological activity of these compounds .

Chemical Reactions Analysis

Cyclopentane derivatives undergo various chemical reactions that are essential for their functionalization. The photoaddition of methyl 2,4-dioxopentanoate with olefins to produce functionalized cyclopentane derivatives is one such reaction . The 1,3-dipolar cycloaddition reaction involving isoquinolinium cyano (methoxycarbonyl) methylide is another example of how cyclopentane derivatives can be modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. The equilibration of methyl cyclohexenecarboxylates under basic catalysis shows different results compared to analogous systems, indicating the impact of ring size and substituents on the properties of these compounds . The stability of the 1-methylcyclopentyl cation in various solvents and its formation from different precursors also reflects the physical properties of cyclopentane derivatives .

Safety And Hazards

The safety and hazards associated with “Methyl-1-isocyano-1-cyclopentancarboxyalate” can be found in its Safety Data Sheet (SDS), which is typically provided by the supplier . The SDS contains important information such as hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Propriétés

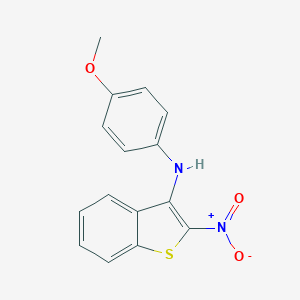

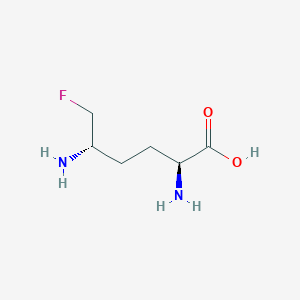

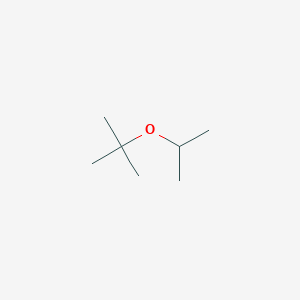

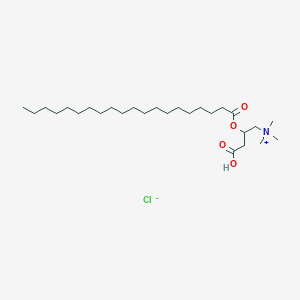

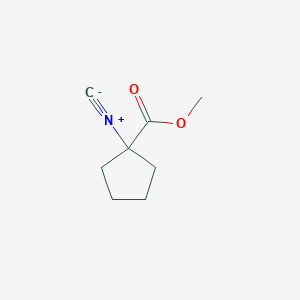

IUPAC Name |

methyl 1-isocyanocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h3-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTGDOTUBDOBIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-1-isocyano-1-cyclopentancarboxyalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.